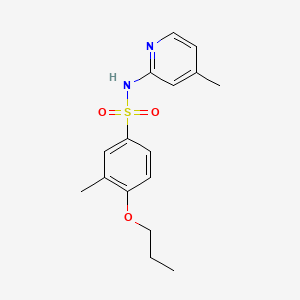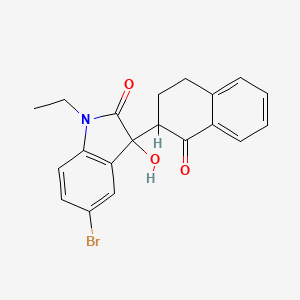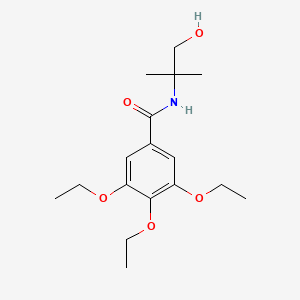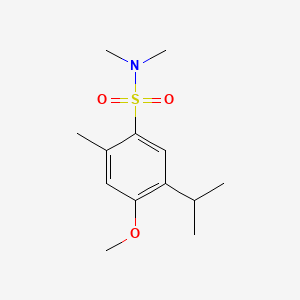![molecular formula C14H18N2O3S B15283050 1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B15283050.png)
1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-3-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]-3-methyl-1H-pyrazole is a chemical compound belonging to the class of sulfonyl pyrazoles This compound is characterized by its unique structure, which includes an ethoxy and ethyl group attached to a phenyl ring, a sulfonyl group, and a pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-3-methyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenyl Sulfonyl Intermediate: The starting material, 4-ethoxy-3-ethylphenyl, undergoes sulfonylation using a sulfonyl chloride reagent under basic conditions to form the sulfonyl intermediate.
Pyrazole Ring Formation: The sulfonyl intermediate is then reacted with a suitable hydrazine derivative to form the pyrazole ring through cyclization.
Methylation: The final step involves the methylation of the pyrazole ring to obtain the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of sulfoxide or sulfide derivatives.
Cyclization: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon).
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonylurea receptors.
Medicine: Research has explored its potential as a therapeutic agent for conditions such as diabetes, due to its ability to modulate insulin secretion.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. One known mechanism is its ability to block potassium channels, which regulate ion flow across cell membranes. By blocking these channels, the compound can alter the electrical activity of cells and tissues, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]-3-methyl-1H-pyrazole can be compared with other sulfonyl pyrazoles, such as:
1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide: This compound also acts as a potassium channel blocker and has similar biochemical effects.
1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]-4-phenylpiperazine:
The uniqueness of this compound lies in its specific structural features and its ability to modulate ion channels, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C14H18N2O3S |
|---|---|
Molekulargewicht |
294.37 g/mol |
IUPAC-Name |
1-(4-ethoxy-3-ethylphenyl)sulfonyl-3-methylpyrazole |
InChI |
InChI=1S/C14H18N2O3S/c1-4-12-10-13(6-7-14(12)19-5-2)20(17,18)16-9-8-11(3)15-16/h6-10H,4-5H2,1-3H3 |
InChI-Schlüssel |
WYLQGCBDABTCIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N2C=CC(=N2)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-5-ethyl-1H-pyrazole-4-carboxylate](/img/structure/B15282967.png)

![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1,3-thiazol-2-amine](/img/structure/B15282982.png)

![3-(1-Benzofuran-2-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282986.png)

![2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-N-methylacetamide](/img/structure/B15283015.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15283018.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methyl-4-propoxyphenyl)sulfonyl]piperazine](/img/structure/B15283032.png)
![N-(4-bromobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine](/img/structure/B15283040.png)


![4-{[(2,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15283054.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B15283057.png)
